molecular formula C9H10ClNO2 B1180730 Methyl 2-amino-2-(2-chlorophenyl)acetate CAS No. 141109-13-9

Methyl 2-amino-2-(2-chlorophenyl)acetate

Cat. No.: B1180730
CAS No.: 141109-13-9
M. Wt: 199.63 g/mol
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Description

Methyl 2-amino-2-(2-chlorophenyl)acetate is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of glycine, where the amino group is substituted with a 2-chlorophenyl group and the carboxyl group is esterified with a methyl group

Mechanism of Action

Methyl 2-amino-2-(2-chlorophenyl)acetate, also known as Methyl Amino(2-chlorophenyl)acetate, is a compound of interest in the field of medicinal chemistry.

Mode of Action

The mode of action of this compound remains unclear due to the lack of experimental data. The compound’s interaction with its targets and the resulting changes at the molecular and cellular levels are subjects of ongoing research .

Biochemical Pathways

Given the compound’s structural similarity to other bioactive indole derivatives, it may potentially influence a variety of biological activities .

Action Environment

Factors such as pH, temperature, and presence of other molecules could potentially affect the compound’s activity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(2-chlorophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-2-(2-chlorophenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-2-(4-chlorophenyl)acetate: Similar structure but with the chlorine atom at the para position.

    Methyl 2-amino-2-(2-bromophenyl)acetate: Bromine substituted instead of chlorine.

    Methyl 2-amino-2-(2-fluorophenyl)acetate: Fluorine substituted instead of chlorine.

Uniqueness

Methyl 2-amino-2-(2-chlorophenyl)acetate is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the chlorine atom at the ortho position can lead to different steric and electronic effects compared to its analogs .

Properties

IUPAC Name

methyl 2-amino-2-(2-chlorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-13-9(12)8(11)6-4-2-3-5-7(6)10/h2-5,8H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWOZNRDJNWTPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801285352
Record name Methyl α-amino-2-chlorobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801285352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141109-13-9
Record name Methyl α-amino-2-chlorobenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=141109-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl α-amino-2-chlorobenzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801285352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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